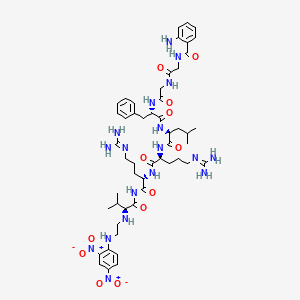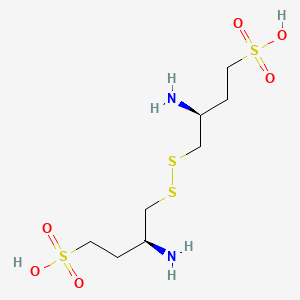
喹硫磷
描述
Quinalphos is an organothiophosphate chemical primarily used as a pesticide . It is a reddish-brown liquid with the chemical formula C12H15N2O3PS and IUPAC name O, O-diethyl O-quinoxalin-2-yl phosphorothioate . It is widely used in crops such as wheat, rice, coffee, sugarcane, and cotton .
Synthesis Analysis
The detailed metabolic pathways of Quinalphos were investigated with Cunninghamella elegans . Quinalphos was degraded by 92% in 7 days, while ten metabolites were produced . The metabolites were analyzed and identified by GC–MS .Molecular Structure Analysis
The molecular structure of Quinalphos is represented by the formula C12H15N2O3PS .Chemical Reactions Analysis
Quinalphos was swiftly broken down to 41.54% of its initial concentration within 24 hours . The metabolic profile of this fungus may be used by mammals as a reference for the metabolism of exogenous compounds .Physical And Chemical Properties Analysis
Quinalphos is a white odorless crystal . It is soluble in many organic solvents such as benzene, toluene, xylene, alcohol, ether, acetone, acetonitrile, ethyl acetate, and so on . It is slightly soluble in petroleum ether, and its solubility in water is 22mg/L at normal temperature .科学研究应用
环境影响和降解
- 光解降解:喹硫磷在模拟太阳照射下会发生自然水体和土壤基质中的光解降解。此过程受辐照介质成分的影响,在水中的光解半衰期为 11.6 至 19.0 小时,在土壤中的光解半衰期为 16.9 至 47.5 小时。土壤中的降解动力学显示出复杂的两步光反应,突出了喹硫磷在不同环境基质中的持久性差异 (Gonçalves 等人,2006)。
毒理学研究
致癌潜力:一项研究评估了喹硫磷对瑞士白化小鼠的致癌/促癌危害,发现它在局部暴露时具有致瘤潜力,在特定剂量下充当肿瘤引发剂。这强调了对其长期安全性和潜在致癌风险的担忧 (Shukla、Singh 和 Mehrotra,2000)。
氧化应激和组织结构改变:成年雄性大鼠接触亚致死剂量的喹硫磷会诱导氧化应激,表现为丙二醛水平升高和谷胱甘肽-S-转移酶活性升高,同时肝脏发生组织病理学改变。这些发现表明喹硫磷暴露对哺乳动物健康的潜在危害 (Subramaneyaan 等人,2012)。
生物降解
- 微生物降解:研究土壤微生物(特别是苏云金芽孢杆菌)对喹硫磷的生物降解,为在环境中解毒这种农药带来了希望。这种细菌可以利用喹硫磷作为唯一的碳源和能源,可能提供一种生物修复方法来减轻其在土壤和水体中的持久性 (Gangireddygari 等人,2017)。
生殖和发育毒性
- 对男性生殖的影响:发现接触喹硫磷会降低瑞士白化小鼠的精子功能能力和受精潜力,突出了其作为内分泌干扰物可能对男性生育产生不利影响的潜力 (Kumari 等人,2021)。
作用机制
Target of Action
Quinalphos is an organothiophosphate chemical primarily used as a pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme crucial for nerve function in insects, humans, and many other animals .
Mode of Action
Quinalphos acts as an inhibitor of AChE . By binding to this enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. This leads to an accumulation of acetylcholine in the synapses, causing continuous, unregulated nerve impulses that can lead to paralysis and death in insects.
Biochemical Pathways
The biochemical pathways affected by quinalphos are primarily those involved in nerve signal transmission. The inhibition of AChE disrupts normal synaptic transmission, leading to a range of downstream effects. In addition, studies have shown that quinalphos can be metabolized by certain microorganisms, such as Cunninghamella elegans, producing various metabolites . Cytochrome P450 monooxygenases have been implicated in the metabolism of quinalphos .
Pharmacokinetics
Quinalphos is rapidly degraded by C. elegans, with 92% of the compound degraded in 7 days . The degradation of quinalphos leads to the production of various metabolites, which are further metabolized or excreted . The rapid degradation suggests that quinalphos may have a relatively short half-life in organisms, affecting its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of quinalphos. For example, certain microorganisms in the soil can degrade quinalphos, reducing its persistence in the environment . Furthermore, the widespread use of quinalphos can lead to increased resistance in insects, reducing its efficacy . It’s also important to note that quinalphos is classified as moderately toxic by the World Health Organization and the U.S. Environmental Protection Agency, and its use can pose a risk to non-target organisms .
安全和危害
未来方向
生化分析
Biochemical Properties
Quinalphos interacts with various enzymes and proteins. The degradation products of Quinalphos are similar to those of mammals, making it often used to simulate the metabolism pathways of mammals . Cytochrome P450 monooxygenases are involved in the metabolism of Quinalphos .
Cellular Effects
Quinalphos has been shown to cause damage to non-target organisms . The acute percutaneous toxicity of Quinalphos is 26.19 mg/kg (male Swiss albino rat) and 24.90 mg/kg (Female Swiss albino rat) .
Molecular Mechanism
Quinalphos exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is swiftly broken down to 41.54% of its initial concentration within 24 hours, and after 7 days, it is no longer detectable .
Temporal Effects in Laboratory Settings
In laboratory settings, Quinalphos was degraded by 92% in 7 days, while ten metabolites were produced . The metabolites were analyzed and identified by GC–MS .
Dosage Effects in Animal Models
The effects of Quinalphos vary with different dosages in animal models . It causes acute toxicity in Eudrilus eugeniae; hence, it is suggested that non-target eco-friendly Eudrilus eugeniae earthworms may be at risk if exposed to the excessive concentrations of Quinalphos organophosphate insecticide in soil .
Metabolic Pathways
Quinalphos is involved in various metabolic pathways. The detailed metabolic pathways of Quinalphos were investigated with Cunninghamella elegans . Ten metabolites were produced during the degradation of Quinalphos .
属性
IUPAC Name |
diethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQUHIFYBATCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024291 | |
| Record name | Quinalphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13593-03-8 | |
| Record name | Quinalphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13593-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinalphos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinalphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinalphos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINALPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S837727Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)
![1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1678601.png)

![tert-butyl N-[(2S,3S)-6-[[(2S,3S)-5-[[(2S)-1-[[3-(aminomethyl)phenyl]methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1678603.png)

![(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1678606.png)




![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)


